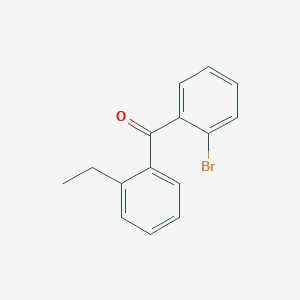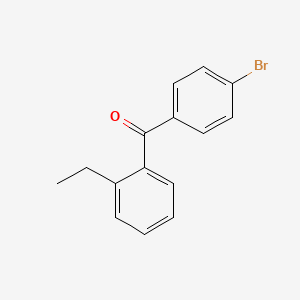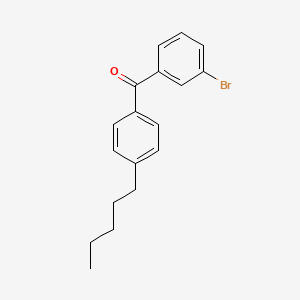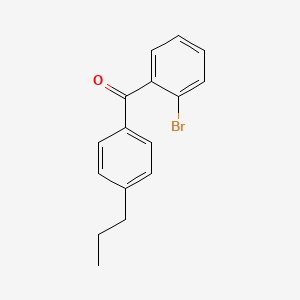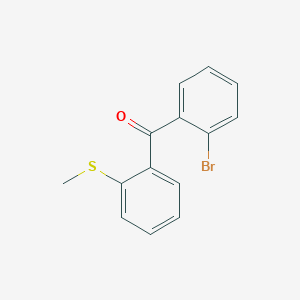
4'-Azetidinomethyl-3,4-dichlorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Azetidinomethyl-3,4-dichlorobenzophenone is a useful research compound. Its molecular formula is C17H15Cl2NO and its molecular weight is 320.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Azetidinone Derivatives
Azetidinones and their derivatives, like 4'-Azetidinomethyl-3,4-dichlorobenzophenone, are synthesized through various methods. The importance of the synthesis is often linked to their potential application in medicinal chemistry. For instance, synthesis of 3,3-diarylazetidines via a calcium(II)-catalyzed Friedel-Crafts reaction has been documented, highlighting the importance of the N-Cbz group in enhancing reactivity by stabilizing an intermediate carbocation on the azetidinone ring (Denis et al., 2018). Moreover, the synthesis of novel azetidinones and thiazolidinones with potential biological activities against bacterial strains highlights the versatility of azetidinones as precursors in drug discovery (Chopde et al., 2011).
Antiproliferative and Antitumor Agents
Azetidinone derivatives have been recognized for their potent antiproliferative properties. For example, certain compounds in the series of 3-phenoxy-1,4-diarylazetidin-2-ones showed significant antiproliferative activity in MCF-7 breast cancer cells, indicating their potential as tubulin-targeting antitumor agents (Greene et al., 2016). In another study, 3-chloro-azetidin-2-one derivatives exhibited interesting antiproliferative activity on human breast cancer cell lines, suggesting their potential as new tools for breast cancer treatment (Chimento et al., 2013).
Chemical Transformations and Ring Transformations
Azetidinones also serve as substrates for chemical transformations. For instance, ring transformation of 2-(haloalkyl)azetidines into 3,4-disubstituted pyrrolidines and piperidines has been explored, indicating the utility of azetidinones in synthesizing diverse heterocyclic structures (Van Brabandt et al., 2006).
Azetidinones as Synthons
The four-membered cyclic lactam structure of azetidin-2-ones makes them useful building blocks for synthesizing a wide range of organic molecules, leveraging the strain energy associated with the beta-lactam skeleton. These compounds are used as synthons for the synthesis of various biologically important compounds, exploiting the selective bond cleavage of the strained ring and further transformations to synthesize diverse target molecules lacking the beta-lactam ring structure (Deshmukh et al., 2004).
Eigenschaften
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBLVCWFYYERJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642824 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-00-1 |
Source


|
| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](3,4-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

